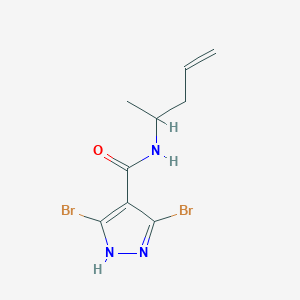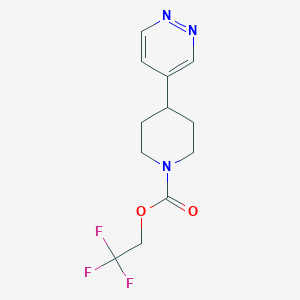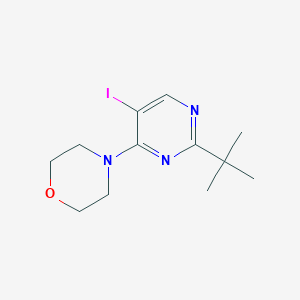
4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring attached to a pyrimidine ring, which is further substituted with a tert-butyl group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as urea and β-diketones.
Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using iodine or iodine monochloride as the halogenating agents.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate
- tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate
Uniqueness
4-(2-Tert-butyl-5-iodopyrimidin-4-yl)morpholine is unique due to the presence of both a morpholine ring and a tert-butyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other pyrimidine derivatives, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-(2-tert-butyl-5-iodopyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3O/c1-12(2,3)11-14-8-9(13)10(15-11)16-4-6-17-7-5-16/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQVBGPWRNNXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)N2CCOCC2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-3-[3-(1-methylimidazol-2-yl)piperidin-1-yl]pyrazine](/img/structure/B7408265.png)
![2-[(6-Bromo-3-methoxypyridin-2-yl)methylamino]-1,1-dicyclopropylethanol](/img/structure/B7408268.png)
![1-(fluoromethyl)-N-[[4-(3-methoxypropanoyl)-2-methylmorpholin-2-yl]methyl]cyclobutane-1-carboxamide](/img/structure/B7408270.png)
![N-[1-(5-cyano-2-methylsulfanyl-1,3-thiazol-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7408276.png)
![tert-butyl 3-[2-[(4-cyclopropyl-1H-pyrrole-3-carbonyl)amino]propyl]azetidine-1-carboxylate](/img/structure/B7408280.png)
![3-[[(6-Bromo-3-methoxypyridin-2-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7408286.png)
![1-(3-Cyano-2-methylphenyl)-3-[2,3-dihydroxy-2-(hydroxymethyl)propyl]urea](/img/structure/B7408292.png)
![1-[2,3-Dihydroxy-2-(hydroxymethyl)propyl]-3-(4-methoxy-2-methylphenyl)urea](/img/structure/B7408298.png)

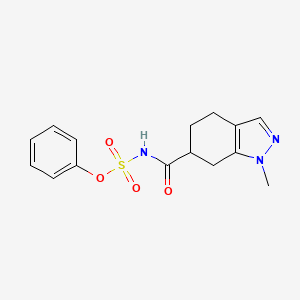
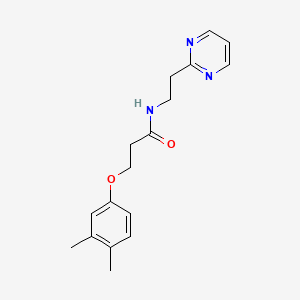
![6-chloro-2-N-cyclopropyl-4-N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7408342.png)
